2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol
Description
Properties
CAS No. |
89544-40-1 |
|---|---|
Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H13Cl2N3O/c1-2-5-13(19,7-18-9-16-8-17-18)11-4-3-10(14)6-12(11)15/h2-4,6,8-9,19H,1,5,7H2 |
InChI Key |
LPNWYANEBGVEBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(1H-1,2,4-triazol-1-yl)alkyl Precursors
The key intermediate, 1-(1H-1,2,4-triazol-1-yl)ethan-2-one derivatives, can be synthesized by nucleophilic substitution of 1H-1,2,4-triazole on halogenated ethanones or via alkylation of 1H-1,2,4-triazole with 2-halogen-1-(aryl)ethan-2-ones under basic conditions (e.g., potassium carbonate in DMF or acetone).
- Typical conditions involve stirring 1H-1,2,4-triazole with 2-chloro- or 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in polar aprotic solvents at moderate temperatures (50–75 °C) for several hours.
- The reaction proceeds via nucleophilic attack of the triazole nitrogen on the electrophilic carbonyl-adjacent halogenated carbon, yielding 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Formation of the Pent-4-en-2-ol Side Chain
The pent-4-en-2-ol moiety is introduced by reaction of the triazolyl ethanone intermediate with organometallic reagents such as Grignard reagents or organolithium compounds:
- The triazolyl ethanone is treated with a suitable Grignard reagent (e.g., allylmagnesium bromide) under anhydrous conditions to add the pent-4-enyl group at the carbonyl carbon, forming the corresponding tertiary alcohol.
- This step is typically performed in dry ether or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to control reactivity and selectivity.
- The reaction yields 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol after aqueous workup and purification.
Alternative Routes via Epoxide Ring Opening
Another synthetic approach involves epoxide intermediates:
Purification and Characterization
- The crude products are purified by recrystallization from solvents such as acetonitrile-hexane or by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization is performed by 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |
|---|---|---|---|---|
| 1 | 2-Halogen-1-(2,4-dichlorophenyl)ethan-1-one | 1H-1,2,4-triazole, K2CO3, DMF, 50–75 °C | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Moderate to high yield |
| 2 | Above ethanone intermediate | Allylmagnesium bromide (Grignard reagent), THF, 0 °C to RT | This compound | Good yield, requires anhydrous conditions |
| 3 | (Alternative) Allylic epoxide derivative | 1H-1,2,4-triazole, acidic conditions | Target compound or analog | Selective ring opening |
| 4 | Crude product | Recrystallization or column chromatography | Pure final compound | Purity confirmed by NMR, IR, MS |
Research Findings and Notes
- The nucleophilic substitution of 1H-1,2,4-triazole on halogenated ethanones is efficient and provides a versatile route to various substituted triazolyl ethanones, which are key intermediates for further functionalization.
- The Grignard addition to the triazolyl ethanone is a critical step that must be carefully controlled to avoid side reactions such as over-alkylation or decomposition of the triazole ring.
- The presence of the 2,4-dichlorophenyl group influences the reactivity and stability of intermediates, often requiring optimization of reaction times and temperatures.
- Crystallographic studies of related compounds confirm the stereochemistry and molecular conformation of the pent-4-en-2-ol moiety linked to the triazole and dichlorophenyl groups.
- The synthetic methods allow for structural modifications, enabling the preparation of analogs with potential biological activity, especially fungicidal properties.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring and dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted triazoles.
Scientific Research Applications
Agricultural Applications
Fungicide Use:
The primary application of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol is in agriculture as a fungicide. It is effective against a range of fungal pathogens that affect crops such as:
- Cereals: Effective against Fusarium species.
- Vegetables: Controls diseases caused by Botrytis and other fungal pathogens.
Case Study:
In field trials conducted on wheat crops, the application of this triazole compound resulted in a significant reduction of Fusarium head blight compared to untreated controls. The efficacy was measured by the percentage of infected spikes and overall yield improvement.
| Crop Type | Pathogen Controlled | Yield Improvement (%) |
|---|---|---|
| Wheat | Fusarium spp. | 15% |
| Tomato | Botrytis cinerea | 20% |
| Potato | Phytophthora spp. | 25% |
Pharmaceutical Applications
Antifungal Activity:
Beyond agricultural uses, this compound has potential applications in the pharmaceutical industry due to its antifungal properties. It acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Research Findings:
Studies have demonstrated that derivatives of this triazole compound exhibit potent activity against various fungal infections, including:
- Candida albicans
- Aspergillus fumigatus
In vitro assays have shown that the compound can inhibit fungal growth at low concentrations, suggesting its potential as a therapeutic agent.
Synthesis and Formulation
The synthesis of this compound typically involves several chemical reactions:
- Formation of the triazole ring through cyclization.
- Introduction of the dichlorophenyl group via electrophilic substitution.
- Final functionalization to achieve the pentenol structure.
The formulation for agricultural use often includes emulsifiable concentrates or granules that enhance its application efficiency.
Environmental Impact and Safety
While effective as a fungicide and antifungal agent, the environmental impact of using this compound must be considered. Studies indicate that it has low toxicity to non-target organisms when used according to recommended guidelines. However, monitoring for resistance development in target pathogens is essential to ensure long-term efficacy.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol involves the inhibition of ergosterol synthesis in fungal cell membranes. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole derivatives, which share structural motifs critical for antifungal activity. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and biological activity.
Structural and Functional Analogues
Key Comparative Insights
Backbone Modifications: Chain Length: Hexaconazole (C14) and the target compound (C13) have similar chain lengths, but Hexaconazole’s hexanol backbone may improve lipophilicity and membrane penetration compared to the pentenol chain.
Substituent Effects: Halogenated Aromatic Rings: Replacing 2,4-dichlorophenyl with 2,4-difluorophenyl (as in ) introduces electronegative fluorine atoms, which may strengthen hydrogen bonding with CYP51 heme iron, improving potency. Ketone vs. Alcohol: The ethanone derivative lacks the hydroxyl group critical for CYP51 binding, resulting in reduced antifungal efficacy compared to alcohol-containing analogs.
Functional Group Additions :
- Thioether Derivatives (e.g., cyclohexylthio-substituted propan-2-ol ) introduce sulfur, which may alter resistance profiles or broaden the antifungal spectrum by interacting with alternative enzyme targets.
Physicochemical Properties
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol , also known by various names including Hexaconazole, is part of the triazole family. It exhibits significant biological activities, particularly in agricultural and medicinal fields. This article discusses its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17Cl2N3O
- Molecular Weight : 314.210 g/mol
- CAS Registry Number : 79983-71-4
- IUPAC Name : this compound
Antifungal Activity
Hexaconazole is primarily recognized for its antifungal properties. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Table 1: Antifungal Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 μg/mL | |
| Aspergillus niger | 1.0 μg/mL | |
| Fusarium solani | 0.25 μg/mL |
Hexaconazole's mechanism involves the inhibition of lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. By blocking this enzyme, Hexaconazole effectively reduces ergosterol levels, compromising the integrity of the fungal cell membrane and leading to cell lysis.
Study on Antifungal Efficacy
A study published in Journal of Agricultural and Food Chemistry demonstrated that Hexaconazole exhibited potent antifungal activity against several plant pathogens. The study reported an MIC of 0.5 μg/mL against Candida albicans, indicating its potential as a treatment for fungal infections in crops and possibly in clinical settings as well .
Comparative Analysis with Other Triazoles
In a comparative study involving various triazole compounds, Hexaconazole showed superior efficacy against Aspergillus niger. The study highlighted that Hexaconazole's unique structure contributes to its enhanced binding affinity to CYP51 compared to other triazoles like fluconazole and itraconazole .
Anticancer Potential
Recent investigations have indicated that compounds within the triazole class may possess anticancer properties. For instance, a derivative of Hexaconazole was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 27.3 μM .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol, and how can purity and yield be improved?
- Methodology : Recent advances in synthesis involve multi-step reactions starting from 2,4-dichlorophenyl precursors, with key intermediates such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 58905-18-3) . Optimized routes use catalytic hydrogenation or Grignard reactions to introduce the pent-4-en-2-ol moiety. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) improve yields to >75% .
- Data Comparison :
| Method | Yield (%) | Purity (%) | Key Step |
|---|---|---|---|
| Catalytic Hydrogenation | 78 | 98 | Reduction of ketone intermediate |
| Grignard Addition | 82 | 95 | Alkylation with allyl bromide |
Q. How can spectroscopic and crystallographic data confirm the structural identity of this compound?
- Techniques : Single-crystal X-ray diffraction (XRD) confirms the dihedral angle between the dichlorophenyl and triazole rings (e.g., 22.90° in analogous structures) . NMR (¹H/¹³C) identifies key signals: δ 7.6–8.1 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic CH₂), and δ 4.3 ppm (hydroxyl proton) .
- Validation : Match experimental data with computational models (e.g., DFT) to validate bond lengths and angles .
Advanced Research Questions
Q. What structural features contribute to the compound’s antifungal activity, and how can structure-activity relationships (SAR) guide derivative design?
- Mechanistic Insight : The triazole ring inhibits fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol synthesis . The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration. Modifying the pent-4-en-2-ol moiety (e.g., introducing halogens or alkyl chains) alters bioavailability and target affinity .
- SAR Strategies :
- Replace the allylic alcohol with ester groups to modulate solubility.
- Introduce fluorine at the pentenyl chain to enhance metabolic stability .
Q. How do environmental conditions influence the degradation pathways of this compound, and what are its ecological persistence metrics?
- Degradation Studies : Hydrolysis under acidic conditions (pH 3–5) cleaves the triazole ring, while photolysis (UV irradiation) breaks the C-Cl bonds. Soil half-life (t₁/₂) ranges from 14–28 days, depending on microbial activity .
- Analytical Methods : Use LC-MS/MS to detect degradation products like 2,4-dichlorophenol and triazole carboxylic acids .
Q. What computational approaches predict the compound’s binding affinity to fungal enzymes, and how can molecular docking refine inhibitor design?
- Protocol :
Target Selection : Crystal structures of Candida albicans CYP51 (PDB: 5TZ1).
Docking Software : AutoDock Vina or Schrödinger Suite.
Parameters : Include flexible side chains (e.g., His310, Leu321) and solvation effects.
Q. How do contradictory reports on antifungal efficacy across studies arise, and what experimental variables require standardization?
- Resolution : Variability stems from differences in:
- Assay Conditions : pH (5.0 vs. 7.4), temperature (25°C vs. 37°C).
- Strain Selection : Clinical isolates vs. ATCC strains.
- Endpoint Metrics : MIC (minimum inhibitory concentration) vs. time-kill curves.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
